molecular formula C15H12N2O2 B016642 Oxcarbazepine-D4 (Major) CAS No. 1020719-71-4

Oxcarbazepine-D4 (Major)

カタログ番号: B016642
CAS番号: 1020719-71-4
分子量: 256.29 g/mol
InChIキー: CTRLABGOLIVAIY-DNZPNURCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Oxcarbazepine-D4 (Major) is a deuterated form of oxcarbazepine, an anticonvulsant and mood-stabilizing drug used primarily in the treatment of epilepsy. The deuterium atoms in Oxcarbazepine-D4 (Major) replace hydrogen atoms, making it useful as an internal standard in mass spectrometry for the quantification of oxcarbazepine .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Oxcarbazepine-D4 (Major) involves the introduction of deuterium atoms into the oxcarbazepine molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction typically involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled conditions of temperature and pressure .

Industrial Production Methods

Industrial production of Oxcarbazepine-D4 (Major) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure the efficient incorporation of deuterium atoms. The product is then purified through crystallization and chromatography techniques to achieve the desired purity levels .

化学反応の分析

Types of Reactions

Oxcarbazepine-D4 (Major) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学的研究の応用

Pharmacokinetic Studies

Oxcarbazepine-D4 is extensively utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of oxcarbazepine. The stable isotope labeling enables researchers to differentiate between the administered drug and its metabolites in biological samples.

  • Methodologies : Advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to analyze plasma and cerebrospinal fluid samples for accurate quantification of oxcarbazepine and its active metabolite, monohydroxy derivative (MHD) .
  • Findings : Studies have shown that oxcarbazepine is rapidly metabolized to MHD, which is responsible for most of its anticonvulsant activity. The pharmacokinetics indicate that MHD reaches steady-state concentrations within 2-3 days of administration .

Drug Interaction Studies

The compound is also pivotal in exploring drug-drug interactions involving oxcarbazepine. Its reduced propensity for metabolic interactions compared to other antiepileptic drugs makes it an ideal candidate for such studies.

  • Clinical Relevance : Research indicates that oxcarbazepine does not significantly affect serum concentrations of other hepatically metabolized antiepileptic drugs, thus minimizing the risk of adverse interactions .

Toxicology and Safety Assessments

Oxcarbazepine-D4 plays a crucial role in toxicological evaluations to assess the safety profile of oxcarbazepine.

  • Safety Data : Studies have demonstrated that while oxcarbazepine may cause side effects such as hyponatremia, it has a lower incidence of severe adverse effects compared to its predecessor, carbamazepine . Furthermore, there is no evidence of significant teratogenicity or carcinogenicity associated with its use .

Case Study 1: Efficacy in Pediatric Patients

A clinical trial demonstrated the efficacy of oxcarbazepine as monotherapy in pediatric patients aged 4-16 years. The study highlighted that children often require higher doses per body weight compared to adults due to differences in metabolism .

Case Study 2: Transitioning from Carbamazepine

A comparative study indicated that patients experiencing adverse effects from carbamazepine showed significant improvement when switched to oxcarbazepine without loss of seizure control. This transition underscores the therapeutic advantages of using oxcarbazepine over older antiepileptic drugs .

作用機序

Oxcarbazepine-D4 (Major) exerts its effects primarily through its active metabolite, 10-monohydroxy derivative (MHD). The mechanism involves the blockade of voltage-gated sodium channels, stabilizing hyperexcited neuronal membranes, inhibiting repetitive firing, and decreasing the propagation of synaptic impulses. This action helps prevent the spread of seizures .

類似化合物との比較

Similar Compounds

Uniqueness

Oxcarbazepine-D4 (Major) is unique due to the presence of deuterium atoms, which enhance its stability and make it an ideal internal standard for analytical purposes. Unlike carbamazepine, oxcarbazepine does not produce an epoxide metabolite, reducing the risk of certain side effects .

生物活性

Oxcarbazepine-D4 (Major) is a deuterated form of oxcarbazepine, an anticonvulsant medication primarily used in the treatment of epilepsy. Its biological activity is closely related to its mechanism of action as a sodium channel blocker and its effects on neuronal excitability. This article explores the biological activity of Oxcarbazepine-D4, including its pharmacodynamics, pharmacokinetics, and clinical implications, supported by relevant studies and data.

Oxcarbazepine and its active metabolite, monohydroxy derivative (MHD), exert their anticonvulsant effects primarily through the blockade of voltage-gated sodium channels. This inhibition stabilizes hyperexcited neuronal membranes, reduces excessive neuronal firing, and prevents seizure propagation within the central nervous system (CNS) without significantly affecting normal neuronal transmission .

Key Mechanisms:

  • Sodium Channel Blockade: Oxcarbazepine binds to the inactive state of sodium channels, prolonging their refractory period.
  • Glutamate Release Inhibition: It may also inhibit glutamate release, contributing to its anticonvulsant properties .
  • Potassium Conductance Modulation: Increased potassium conductance has been suggested to play a role in its activity .

Pharmacokinetics

The pharmacokinetic profile of Oxcarbazepine-D4 is essential for understanding its efficacy and safety in clinical use.

Parameter Value
Absorption Completely absorbed after oral administration
Volume of Distribution Approximately 49 L
Protein Binding ~40% bound to plasma proteins (mainly albumin)
Metabolism Rapidly metabolized to MHD; minimal unchanged drug excreted
Half-Life Parent drug: ~2 hours; MHD: ~9 hours
Excretion >95% excreted in urine; primarily as MHD glucuronides

Clinical Efficacy

Research indicates that Oxcarbazepine-D4 exhibits significant biological activity against various conditions beyond epilepsy, including potential applications in treating glioblastoma. Notably, studies have shown that it can effectively inhibit glioblastoma cell proliferation.

Case Studies

  • Efficacy in Neuropathic Pain: Zhou et al. analyzed clinical data regarding oxcarbazepine's effectiveness in neuropathic pain management, concluding limited evidence supporting its use for conditions like diabetic neuropathy .
  • Pediatric Use: A retrospective study highlighted significant improvements in children with Sydenham chorea treated with oxcarbazepine, where symptoms improved markedly within a week .
  • Drug Interaction Case: A case report examined the interaction between clozapine and oxcarbazepine, noting that the introduction of oxcarbazepine altered clozapine plasma concentrations significantly, underscoring the importance of monitoring drug interactions in clinical settings .

Side Effects and Tolerability

While generally well-tolerated, oxcarbazepine can cause side effects such as ataxia, somnolence, and hyponatremia. The risk of side effects may lead to higher rates of discontinuation compared to placebo treatments .

特性

IUPAC Name

1,2,3,4-tetradeuterio-6-oxo-5H-benzo[b][1]benzazepine-11-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8H,9H2,(H2,16,19)/i1D,3D,5D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRLABGOLIVAIY-DNZPNURCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])CC(=O)C3=CC=CC=C3N2C(=O)N)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649424
Record name 10-Oxo(1,2,3,4-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020719-71-4
Record name 10-Oxo(1,2,3,4-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。